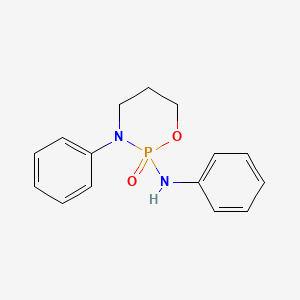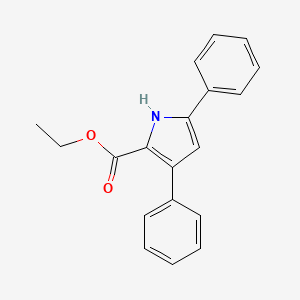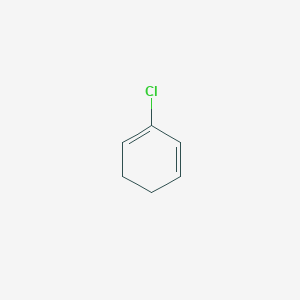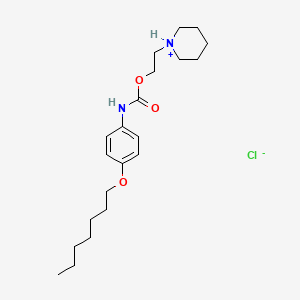
Rifamide sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rifamide sodium salt is a derivative of rifamycin, a group of antibiotics that are synthesized either naturally by the bacterium Amycolatopsis rifamycinica or artificially. Rifamycins are particularly effective against mycobacteria and are used to treat tuberculosis, leprosy, and mycobacterium avium complex infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rifamide sodium salt is synthesized through chemical modification of rifamycin B, which is obtained from the fermentation of Amycolatopsis rifamycinica. The synthetic route involves the conversion of rifamycin B to rifamycin SV, followed by further chemical modifications to produce this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Amycolatopsis rifamycinica, followed by extraction and purification of rifamycin B. The compound is then chemically modified to produce rifamycin SV and subsequently this compound. The process includes several steps of crystallization and filtration to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Rifamide sodium salt undergoes various chemical reactions, including:
Oxidation: Rifamycins can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the rifamycin molecule.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as sodium borohydride.
Substituting agents: Such as alkyl halides.
Major Products
The major products formed from these reactions include various rifamycin derivatives with enhanced antibacterial activity and different pharmacokinetic properties .
Scientific Research Applications
Rifamide sodium salt has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and modification of antibiotics.
Biology: Employed in research on bacterial resistance mechanisms.
Medicine: Investigated for its potential in treating various bacterial infections, including tuberculosis and leprosy.
Industry: Used in the development of new antibiotics and antibacterial agents.
Mechanism of Action
Rifamide sodium salt exerts its antibacterial effects by inhibiting the DNA-dependent RNA polymerase in bacteria. This inhibition prevents the synthesis of RNA, thereby stopping bacterial growth and replication. The compound binds strongly to the enzyme, making it highly effective against mycobacteria .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Rifampicin
- Rifabutin
- Rifapentine
- Rifaximin
- Rifalazil
Uniqueness
Rifamide sodium salt is unique due to its specific modifications, which enhance its solubility and stability compared to other rifamycin derivatives. This makes it particularly effective for certain medical applications, such as parenteral and topical treatments .
Properties
CAS No. |
53109-90-3 |
|---|---|
Molecular Formula |
C43H57N2NaO13 |
Molecular Weight |
832.9 g/mol |
IUPAC Name |
sodium;(9E,19E,21E)-13-acetyloxy-27-[2-(diethylamino)-2-oxoethoxy]-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-29-olate |
InChI |
InChI=1S/C43H58N2O13.Na/c1-12-45(13-2)31(47)20-55-30-19-28-38(51)33-32(30)34-40(26(8)37(33)50)58-43(10,41(34)52)56-18-17-29(54-11)23(5)39(57-27(9)46)25(7)36(49)24(6)35(48)21(3)15-14-16-22(4)42(53)44-28;/h14-19,21,23-25,29,35-36,39,48-51H,12-13,20H2,1-11H3,(H,44,53);/q;+1/p-1/b15-14+,18-17+,22-16+; |
InChI Key |
XCKCSZUXRGMXMS-YFWZYUIDSA-M |
Isomeric SMILES |
CCN(CC)C(=O)COC1=C2C3=C(C(=C1)NC(=O)/C(=C/C=C/C(C(C(C(C(C(C(C(/C=C/OC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)[O-].[Na+] |
Canonical SMILES |
CCN(CC)C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)[O-].[Na+] |
Related CAS |
2750-76-7 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Bromo-2,6-bis[(dimethylamino)methyl]phenol](/img/structure/B14646872.png)

![Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate](/img/structure/B14646884.png)



![1,4,5,6-Tetrachlorobicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14646902.png)
![1,1'-Dihydropyrimidine-1,3(2h,4h)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one]](/img/structure/B14646908.png)
![[(2-Ethenylphenyl)methyl]phosphonic acid](/img/structure/B14646912.png)
![4-[1-(Pyridin-4-yl)ethenyl]morpholine](/img/structure/B14646917.png)
